molecular formula C20H18F3N3OS B2956174 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 851131-75-4

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2956174
CAS RN: 851131-75-4
M. Wt: 405.44
InChI Key: RWBAEZRZTOMEBR-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole, a key component of this compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains a sulfanyl group attached to the imidazole ring, and an acetamide group attached to a trifluoromethylphenyl group .

Scientific Research Applications

pKa Determination and Synthesis of Derivatives

The study on the determination of pKa values for newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives reveals the chemical's acidity constants, providing essential information for its application in drug development and biochemical studies. These compounds, by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, show varied pKa values indicating their potential in a range of biological activities (Duran & Canbaz, 2013).

Anticonvulsant Activity

The synthesis and evaluation of anticonvulsant activities of alkanamide derivatives, including JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide, demonstrate the compound's potential in developing new therapeutic agents. These studies show that certain structural modifications can lead to superior anticonvulsant activity, providing a basis for further research in medicinal chemistry (Tarikogullari et al., 2010).

Anticancer Activities

Research on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives highlights their synthesis and anticancer activities. Testing against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines. This underscores the potential of such compounds in cancer therapy development (Duran & Demirayak, 2012).

Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, with studies indicating significant antioxidant activity. These findings suggest the utility of such compounds in oxidative stress-related research and potential therapeutic applications (Chkirate et al., 2019).

Structural and Chemical Properties

The preparation of aryl 1-(2,6-dimethylphenyl)-2-phenyl-4-trifluoromethyl-5- imidazolyl sulfides demonstrates the chemical's reactivity and the potential for creating a variety of structurally diverse compounds with varied applications in materials science and pharmaceuticals (Egolf & Bilder, 1994).

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-13-5-3-8-17(14(13)2)26-10-9-24-19(26)28-12-18(27)25-16-7-4-6-15(11-16)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBAEZRZTOMEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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